molecular formula C9H7ClF3N B6159716 2-chloro-3-[1-(trifluoromethyl)cyclopropyl]pyridine CAS No. 1936663-41-0

2-chloro-3-[1-(trifluoromethyl)cyclopropyl]pyridine

Cat. No.: B6159716
CAS No.: 1936663-41-0
M. Wt: 221.60 g/mol
InChI Key: WAPOKCYRIMTINL-UHFFFAOYSA-N
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Description

2-chloro-3-[1-(trifluoromethyl)cyclopropyl]pyridine is a chemical compound characterized by the presence of a pyridine ring substituted with a chlorine atom at the second position and a trifluoromethylcyclopropyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-[1-(trifluoromethyl)cyclopropyl]pyridine can be achieved through several methods. One common approach involves the reaction of 2-chloro-3-pyridinecarboxaldehyde with trifluoromethylcyclopropane under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification and isolation of the final product to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-chloro-3-[1-(trifluoromethyl)cyclopropyl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically conducted under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions may yield biaryl compounds, while substitution reactions can produce various substituted pyridines .

Scientific Research Applications

2-chloro-3-[1-(trifluoromethyl)cyclopropyl]pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 2-chloro-3-[1-(trifluoromethyl)cyclopropyl]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-3-(trifluoromethyl)pyridine: Similar structure but lacks the cyclopropyl group.

    3-chloro-2-(trifluoromethyl)pyridine: Different substitution pattern on the pyridine ring.

    2-chloro-5-(trifluoromethyl)pyridine: Another positional isomer with different properties

Uniqueness

2-chloro-3-[1-(trifluoromethyl)cyclopropyl]pyridine is unique due to the presence of both a chlorine atom and a trifluoromethylcyclopropyl group, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications .

Properties

CAS No.

1936663-41-0

Molecular Formula

C9H7ClF3N

Molecular Weight

221.60 g/mol

IUPAC Name

2-chloro-3-[1-(trifluoromethyl)cyclopropyl]pyridine

InChI

InChI=1S/C9H7ClF3N/c10-7-6(2-1-5-14-7)8(3-4-8)9(11,12)13/h1-2,5H,3-4H2

InChI Key

WAPOKCYRIMTINL-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=C(N=CC=C2)Cl)C(F)(F)F

Purity

95

Origin of Product

United States

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